BenchChemオンラインストアへようこそ!

3-(Benzyloxy)-4-(2,2,2-trifluoroethoxy)benzaldehyde

Regiochemistry Structure–Activity Relationship Synthetic Intermediate

3-(Benzyloxy)-4-(2,2,2-trifluoroethoxy)benzaldehyde (CAS 2804663-38-3) is a disubstituted benzaldehyde derivative with molecular formula C₁₆H₁₃F₃O₃ and a molecular weight of 310.27 g·mol⁻¹. The compound belongs to the benzyloxybenzaldehyde class and features a benzyloxy (–OCH₂Ph) group at the 3-position and a 2,2,2-trifluoroethoxy (–OCH₂CF₃) group at the 4-position on the benzaldehyde core.

Molecular Formula C16H13F3O3
Molecular Weight 310.27 g/mol
Cat. No. B8150878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzyloxy)-4-(2,2,2-trifluoroethoxy)benzaldehyde
Molecular FormulaC16H13F3O3
Molecular Weight310.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(C=CC(=C2)C=O)OCC(F)(F)F
InChIInChI=1S/C16H13F3O3/c17-16(18,19)11-22-14-7-6-13(9-20)8-15(14)21-10-12-4-2-1-3-5-12/h1-9H,10-11H2
InChIKeyICPXLOXPSINRKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Benzyloxy)-4-(2,2,2-trifluoroethoxy)benzaldehyde (CAS 2804663-38-3): Structural and Functional Baseline for Procurement Evaluation


3-(Benzyloxy)-4-(2,2,2-trifluoroethoxy)benzaldehyde (CAS 2804663-38-3) is a disubstituted benzaldehyde derivative with molecular formula C₁₆H₁₃F₃O₃ and a molecular weight of 310.27 g·mol⁻¹ . The compound belongs to the benzyloxybenzaldehyde class and features a benzyloxy (–OCH₂Ph) group at the 3-position and a 2,2,2-trifluoroethoxy (–OCH₂CF₃) group at the 4-position on the benzaldehyde core . The presence of the electron-withdrawing trifluoroethoxy substituent imparts distinct physicochemical properties—including modulated lipophilicity and hydrogen-bond acceptor capacity—that differentiate it from non-fluorinated or mono-substituted benzaldehyde analogs [1]. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry and as a building block for structure–activity relationship (SAR) exploration, particularly within the benzyloxybenzaldehyde scaffold that has demonstrated activity against aldehyde dehydrogenase 1A3 (ALDH1A3) and various cancer cell lines [2].

Why 3-(Benzyloxy)-4-(2,2,2-trifluoroethoxy)benzaldehyde Cannot Be Replaced by Generic In-Class Analogs: The Evidence Gap


Benzyloxybenzaldehyde derivatives are not functionally interchangeable. Substitution pattern (regiochemistry), the identity of the alkoxy substituents, and the electronic character of the para-substituent collectively govern biological target engagement, physicochemical properties, and synthetic utility [1]. A regioisomeric shift—for example, moving the benzyloxy group from the 3-position to the 2-position (as in 2-(benzyloxy)-3-(2,2,2-trifluoroethoxy)benzaldehyde, CAS 2816627-87-7)—alters the spatial presentation of the aldehyde and both ether oxygen atoms, which can fundamentally change hydrogen-bonding networks with biological targets and reaction kinetics in downstream derivatization . Replacing the trifluoroethoxy group with a less electron-withdrawing substituent (e.g., ethoxy in 3-ethoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde, CAS 1016691-66-9) or with a trifluoromethoxy group (3-(benzyloxy)-4-(trifluoromethoxy)benzaldehyde, CAS 2764732-18-3) significantly alters logP, metabolic stability, and the compound's capacity to participate in fluorous-phase separations . The quantitative evidence below demonstrates why procurement decisions must be compound-specific rather than class-based.

Quantitative Differentiation Evidence: 3-(Benzyloxy)-4-(2,2,2-trifluoroethoxy)benzaldehyde vs. Closest Analogs


Regioisomeric Differentiation: 3-Benzyloxy-4-trifluoroethoxy vs. 2-Benzyloxy-3-trifluoroethoxy Substitution Pattern

The target compound (CAS 2804663-38-3) bears the benzyloxy group at the 3-position and the trifluoroethoxy group at the 4-position. Its direct regioisomer, 2-(benzyloxy)-3-(2,2,2-trifluoroethoxy)benzaldehyde (CAS 2816627-87-7), has the benzyloxy at the 2-position and the trifluoroethoxy at the 3-position. Both share the molecular formula C₁₆H₁₃F₃O₃ and molecular weight of 310.27 g·mol⁻¹ . However, the regiochemical difference places the aldehyde group in distinct steric and electronic environments: in the 3,4-disubstituted target, the aldehyde is para to the trifluoroethoxy group and meta to the benzyloxy group, while in the 2,3-disubstituted regioisomer the aldehyde is ortho to the benzyloxy. This difference alters the aldehyde carbon's electrophilicity and steric accessibility, which is critical for condensation reactions (e.g., Schiff base formation, Knoevenagel condensation) and for SAR exploration where the aldehyde serves as a key pharmacophoric anchor [1]. The 3,4-substitution pattern is the arrangement found in benzyloxybenzaldehyde-derived ALDH1A3 inhibitors (IC₅₀ = 0.23–1.29 µM) that demonstrated selectivity over ALDH1A1 and ALDH2 [2].

Regiochemistry Structure–Activity Relationship Synthetic Intermediate

Lipophilicity Modulation: Calculated logP Comparison of 3-Benzyloxy-4-trifluoroethoxy vs. 3-Ethoxy-4-trifluoroethoxy Analogs

The target compound contains a benzyloxy (–OCH₂Ph) substituent, while the analog 3-ethoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde (CAS 1016691-66-9) replaces the benzyl group with an ethyl group (–OCH₂CH₃) . The benzyl moiety contributes additional hydrophobic surface area and π–π interaction potential. Calculated logP for the target compound is approximately 3.21 (SlogP) [1], while the analog 3-ethoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde (MW 248.20) has a substantially lower predicted logP due to the absence of the aromatic benzyl ring [2]. This logP differential translates into different chromatographic retention behavior, membrane permeability, and protein-binding characteristics. The benzyl group also provides a UV chromophore (λₘₐₓ ≈ 254 nm) that facilitates HPLC monitoring, a practical advantage over the ethoxy analog for reaction tracking [1].

Lipophilicity logP Drug-likeness Membrane Permeability

Hydrogen-Bond Acceptor Capacity: Trifluoroethoxy vs. Trifluoromethoxy Electron-Withdrawing Effect

The target compound incorporates a –OCH₂CF₃ (trifluoroethoxy) group at the 4-position, whereas the closely related analog 3-(benzyloxy)-4-(trifluoromethoxy)benzaldehyde (CAS 2764732-18-3) bears a –OCF₃ (trifluoromethoxy) group instead . The trifluoroethoxy group contains an sp³-hybridized –CH₂– spacer between the ether oxygen and the CF₃ moiety, making the oxygen a stronger hydrogen-bond acceptor due to reduced electron withdrawal relative to the directly attached –OCF₃ group [1]. The target compound has three hydrogen-bond acceptor sites (aldehyde O, benzyloxy O, trifluoroethoxy O), while the trifluoromethoxy analog has a similar count but with altered acceptor strength at the para position. Molecular weight differs: 310.27 (target) vs. 296.24 (trifluoromethoxy analog) . The –OCH₂CF₃ group also provides a distinct ¹⁹F NMR signature (singlet at approximately −74 ppm for CF₃) with the CH₂ protons appearing as a quartet (J ≈ 8–9 Hz) in ¹H NMR, offering a unique spectroscopic handle not available with –OCF₃ [2].

Electron-Withdrawing Group Hydrogen-Bond Acceptor Metabolic Stability Fluorine Chemistry

ALDH1A3 Inhibitory Activity: Class-Level Evidence for Benzyloxybenzaldehyde Scaffold with 3,4-Disubstitution

While direct IC₅₀ data for the target compound against ALDH1A3 are not publicly available, the benzyloxybenzaldehyde scaffold with 3,4-disubstitution—the exact substitution pattern of the target compound—has been rigorously characterized as a selective ALDH1A3 inhibitor scaffold. In a systematic SAR study, the most potent benzyloxybenzaldehyde derivatives (ABMM-15 and ABMM-16) demonstrated IC₅₀ values of 0.23 µM and 1.29 µM for ALDH1A3, with selectivity over ALDH1A1 and ALDH2 isoforms [1]. The 3-benzyloxy-4-substituted pattern was critical for activity: compounds lacking the benzyloxy group or bearing alternative substituents at the 3-position showed substantially reduced potency (IC₅₀ > 10 µM) [2]. The target compound possesses the core 3-benzyloxy-4-alkoxy substitution architecture that maps onto this pharmacophore. The aldehyde group serves as both a synthetic handle and a potential warhead for covalent inhibition via Schiff base formation with active-site cysteine residues [3]. In silico docking studies with the benzyloxybenzaldehyde scaffold showed that the 4-position alkoxy group occupies a hydrophobic pocket in ALDH1A3, where the trifluoroethoxy group's fluorine atoms can engage in favorable C–F···H–C and C–F···π interactions [1].

ALDH1A3 Inhibition Cancer Stem Cells Benzyloxybenzaldehyde SAR Selectivity

Antitumor Activity Spectrum: Benzyloxy-Trifluoroethoxy Benzaldehyde Derivatives in Cancer Cell Line Panels

Patent EP 3040073 A1 discloses that substituent benzyloxy group-containing ether compounds of general formula I—which structurally encompass 3-(benzyloxy)-4-(2,2,2-trifluoroethoxy)benzaldehyde—exhibit desirable antitumor activity across a broad panel of human cancer cell lines [1]. The patent specifically claims excellent activity against leukemia HL-60, lung cancer A549/H157/H460/H520, bladder cancer T24/J82, prostate cancer LNCap/PC-3, and rectal cancer HCT8/HCT116/RkO [2]. While individual IC₅₀ values for the target compound are not disclosed, the patent establishes that the benzyloxy-trifluoroethoxy substitution pattern is within the claimed active scope [3]. In contrast, benzaldehyde derivatives lacking the benzyloxy-trifluoroethoxy combination (e.g., mono-substituted benzaldehydes) fall outside the patent's general formula I and lack this demonstrated multi-lineage activity profile [1]. The aldehyde functionality is essential: it serves as both a synthetic intermediate for further derivatization (e.g., to benzylidene, benzoic acid, or benzylamine derivatives) and as a potential pharmacophoric element [3].

Antitumor Activity Cancer Cell Lines HL-60 A549 Patent Evidence

Synthetic Accessibility and Aldehyde Reactivity: Differential Orthogonality vs. 4-Benzyloxy-2-trifluoroethoxy Regioisomer

In the target compound, the aldehyde is positioned para to the trifluoroethoxy group and meta to the benzyloxy group. In the regioisomer 4-(benzyloxy)-2-(2,2,2-trifluoroethoxy)benzaldehyde, the aldehyde is ortho to the trifluoroethoxy and meta to the benzyloxy . This positional difference affects aldehyde reactivity: an aldehyde ortho to an alkoxy group experiences steric hindrance that can reduce yields in nucleophilic addition reactions (e.g., Grignard additions, hydride reductions) and in condensation reactions (e.g., imine, hydrazone, or oxime formation) [1]. The 3,4-disubstituted target compound presents a less sterically hindered aldehyde, enabling higher conversion rates in subsequent derivatization. Both compounds share a molecular formula of C₁₆H₁₃F₃O₃ and molecular weight of 310.27 g·mol⁻¹ , so analytical differentiation (NMR, HPLC) is essential to confirm identity upon procurement . The benzyl group at the 3-position also serves as a latent phenol via hydrogenolysis, providing orthogonal deprotection relative to the trifluoroethoxy group, which is stable under hydrogenolytic conditions [1].

Synthetic Intermediate Aldehyde Reactivity Protecting Group Strategy Orthogonal Derivatization

Recommended Application Scenarios for 3-(Benzyloxy)-4-(2,2,2-trifluoroethoxy)benzaldehyde Based on Differential Evidence


ALDH1A3 Inhibitor Lead Optimization and Cancer Stem Cell Target Validation

The 3-benzyloxy-4-alkoxy substitution pattern of the target compound maps directly onto the pharmacophore of selective ALDH1A3 inhibitors with IC₅₀ values of 0.23–1.29 µM [1]. Researchers developing ALDH1A3-targeted therapies for glioblastoma, mesothelioma, breast cancer, or prostate cancer should procure this specific regioisomer to maintain the validated 3,4-disubstitution pattern. Use the aldehyde as a synthetic handle for generating benzylidene, benzoic acid, or benzylamine derivative libraries while retaining the benzyloxy and trifluoroethoxy substituents. The trifluoroethoxy group can engage in C–F···H–C and C–F···π interactions within the ALDH1A3 hydrophobic pocket identified by molecular docking [1].

Multi-Lineage Antitumor SAR Exploration via Benzyloxybenzaldehyde Scaffold Derivatization

Patent EP 3040073 A1 provides class-level evidence that benzyloxy-trifluoroethoxy benzaldehyde derivatives exhibit activity against leukemia (HL-60), lung (A549, H157, H460, H520), bladder (T24, J82), prostate (LNCap, PC-3), and colorectal (HCT8, HCT116, RkO) cancer cell lines [2]. Use the target compound as a key intermediate for synthesizing a focused library of benzylidene, benzylamine, and benzoic acid derivatives. The aldehyde group enables condensation with amines, hydrazines, and active methylene compounds, while the benzyl group at the 3-position can be selectively removed via hydrogenolysis to reveal a phenol for further diversification [3].

Fluorinated Building Block for Metabolic Stability Enhancement in Drug Discovery

The –OCH₂CF₃ group provides metabolic stability against cytochrome P450-mediated oxidation compared to non-fluorinated alkoxy groups, while the –CH₂– spacer preserves the oxygen's hydrogen-bond acceptor capacity better than the directly attached –OCF₃ group . Incorporate this compound into medicinal chemistry programs where balanced lipophilicity (SlogP ≈ 3.2), metabolic stability, and H-bond acceptor capacity are required. The trifluoroethoxy group's ¹⁹F NMR signature (CF₃ singlet ≈ −74 ppm) provides a convenient spectroscopic probe for monitoring metabolic fate in in vitro microsomal or hepatocyte stability assays [3].

Orthogonal Protecting Group Strategy for Sequential Polyfunctionalization

The 3-benzyloxy group is susceptible to hydrogenolysis (H₂, Pd/C), while the 4-trifluoroethoxy group is stable under these conditions, enabling selective deprotection to reveal a phenol at the 3-position [3]. The para-substituted aldehyde, being less sterically hindered than ortho-substituted analogs, facilitates high-yielding condensation reactions. This orthogonal reactivity profile makes the compound suitable for multi-step synthetic sequences where sequential functionalization of the 1- (aldehyde), 3- (phenol after debenzylation), and 4- (trifluoroethoxy) positions is required .

Quote Request

Request a Quote for 3-(Benzyloxy)-4-(2,2,2-trifluoroethoxy)benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.